molecular formula C19H24N2O4S B5202836 N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide

Cat. No. B5202836
M. Wt: 376.5 g/mol
InChI Key: ADBNARLLNCZINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, also known as MPMPB, is a chemical compound that has been extensively researched for its potential use in scientific research. This compound has a unique molecular structure that makes it an interesting target for researchers looking to understand its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to have a number of biochemical and physiological effects in the body. For example, this compound has been shown to reduce the production of inflammatory molecules in the body, which can help to reduce inflammation and pain. Additionally, N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, this compound has been shown to have a number of potential applications in scientific research, making it a valuable tool for researchers. However, one limitation of using N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide in lab experiments is that it may have potential side effects that need to be carefully monitored.

Future Directions

There are a number of potential future directions for research on N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. For example, researchers could investigate the potential use of this compound as a treatment for inflammatory diseases such as arthritis. Additionally, further studies could be conducted to understand the mechanism of action of N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide and how it interacts with other molecules in the body. Finally, researchers could explore the development of new drugs based on the structure of N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, with the aim of improving its efficacy and reducing potential side effects.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide involves the reaction of 4-aminomethyl-benzamide with methylsulfonyl chloride and phenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, which can then be purified and used in scientific research.

Scientific Research Applications

N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and pain. This compound has been shown to have anti-inflammatory properties, making it a potential target for the development of new drugs to treat inflammatory diseases. Additionally, N-(3-methoxypropyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.

properties

IUPAC Name

N-(3-methoxypropyl)-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-25-14-6-13-20-19(22)17-11-9-16(10-12-17)15-21(26(2,23)24)18-7-4-3-5-8-18/h3-5,7-12H,6,13-15H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBNARLLNCZINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5712322

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